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Compound of Interest

Compound Name: DfTat

Cat. No.: B15362379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluorescently labeled DfTat is a powerful tool for tracing and facilitating the intracellular delivery

of a wide range of molecules. DfTat is a disulfide-linked dimer of the cell-penetrating peptide

(CPP) TAT, derived from the HIV-1 transactivator of transcription protein.[1][2] Each monomer is

labeled with a fluorophore, typically tetramethylrhodamine (TMR), allowing for direct

visualization and quantification of its cellular uptake.[1][3] This dimer configuration significantly

enhances its ability to penetrate the cytosol compared to its monomeric counterpart, fTAT,

which often remains trapped in endosomes.[4] DfTat serves as an efficient vehicle for

delivering various cargos, including small molecules, peptides, proteins like antibodies and

enzymes, and even nanoparticles, into living cells. This document provides detailed protocols

for using fluorescently labeled DfTat as a tracer for intracellular delivery studies.
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Property Description

Name DfTat, Fluorescently Labeled Dimer

Composition

A homodimer of the TAT peptide linked by a

disulfide bond. Each monomer is conjugated to

a fluorescent dye (e.g., 5-TAMRA).

Sequence (Chain 1 & 2)

Cys-{Lys(5-TAMRA)}-Arg-Lys-Lys-Arg-Arg-Gln-

Arg-Arg-Arg-Gly-NH2 (disulfide bridge: Cys-1 to

Cys-1)

Molecular Weight Approximately 4076.83 g/mol

Purity >95%

Appearance Solid

Storage

Store at -20°C or -80°C, protected from light and

moisture. For stock solutions, storage at -80°C

for up to 6 months or -20°C for up to 1 month is

recommended.

Principle of Action
The cellular uptake of DfTat is a multi-step process. Initially, the cationic peptide interacts with

the negatively charged cell surface. The primary route of internalization is through

macropinocytosis. Following uptake, DfTat is trafficked through the endocytic pathway. A critical

step for its function as a delivery vehicle is its efficient escape from late endosomes to release

its cargo into the cytosol. This endosomal escape is a key feature that distinguishes it from

many other cell-penetrating peptides. Once in the reducing environment of the cytosol, the

disulfide bond linking the two monomers is cleaved.
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Cellular Uptake and Endosomal Escape of DfTat
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DfTat Cellular Uptake Pathway.

Applications
Fluorescently labeled DfTat is a versatile tool for a variety of research applications:
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Tracer for Cellular Uptake Studies: The intrinsic fluorescence of DfTat allows for easy

visualization and quantification of its internalization and subcellular localization.

Vehicle for Intracellular Drug Delivery: DfTat can efficiently deliver a wide range of

biologically active molecules into the cytosol of living cells.

Protein and Antibody Delivery: It has been successfully used to deliver functional proteins,

including transcription factors and antibodies, into cells.

Nanoparticle Delivery: DfTat can facilitate the cellular uptake of nanoparticles.

Live-Cell Imaging: The ability to track DfTat in real-time enables dynamic studies of cellular

transport processes.

Quantitative Data Summary
The cellular uptake of DfTat is dependent on both concentration and incubation time.

Table 1: Concentration-Dependent Cytosolic Penetration of DfTat

DfTat Concentration Cellular Distribution Cytosolic Penetration

1 µM Punctate (Endosomal) Negative

5 µM
Diffuse (Cytosolic and

Nucleolar)
Positive

10 µM
Diffuse (Cytosolic and

Nucleolar)
Positive

20 µM
Diffuse (Cytosolic and

Nucleolar)
Positive

Table 2: Time-Dependent Cytosolic Penetration of DfTat
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Incubation Time Stage of Uptake

5 min Initial endocytic uptake

10 - 45 min
Trafficking to late endosomes and initiation of

endosomal escape

60 min Significant cytosolic and nucleolar accumulation

Experimental Protocols
General Handling and Storage

Upon receipt, store lyophilized DfTat at -20°C or -80°C, protected from light.

To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water or a

suitable buffer (e.g., PBS) to a concentration of 1-10 mM.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and

store at -80°C.

When preparing working solutions, dilute the stock solution in serum-free cell culture

medium. Note that the presence of fetal bovine serum (FBS) can inhibit the function of DfTat
due to electrostatic interactions.

Protocol 1: Visualization of DfTat Uptake by
Fluorescence Microscopy
This protocol describes how to visualize the cellular uptake and distribution of fluorescently

labeled DfTat using fluorescence microscopy.
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Fluorescence Microscopy Workflow for DfTat Uptake
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Workflow for DfTat uptake visualization.
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Materials:

Fluorescently labeled DfTat

Cell line of interest (e.g., HeLa, Jurkat, MCF7)

Complete cell culture medium

Serum-free cell culture medium

Phosphate-buffered saline (PBS)

Glass-bottom microscopy dishes or coverslips

Fluorescence microscope with appropriate filters for the fluorophore (e.g., for

TMR/Rhodamine: Ex = ~560 nm, Em = ~630 nm)

Procedure:

Cell Seeding: The day before the experiment, seed cells onto glass-bottom dishes or

coverslips at a density that will result in 50-70% confluency on the day of the experiment.

Preparation of DfTat Solution: On the day of the experiment, prepare a working solution of

DfTat in serum-free medium at the desired final concentration (typically 5-20 µM).

Cell Treatment: a. Aspirate the complete medium from the cells and wash once with PBS. b.

Add the DfTat working solution to the cells. c. Incubate the cells for 1 hour at 37°C in a CO2

incubator.

Washing: a. Aspirate the DfTat solution. b. Wash the cells three times with PBS to remove

extracellular DfTat. To remove non-internalized, surface-bound peptide, a wash with a

heparin solution (100 µg/mL in PBS) can be performed.

Imaging: a. Add fresh serum-free medium or PBS to the cells. b. Image the cells using a

fluorescence microscope. Successful cytosolic delivery is indicated by a diffuse fluorescence

signal throughout the cytoplasm and nucleoli. Endosomal entrapment will appear as distinct

fluorescent puncta. c. Caution: Minimize exposure to high-intensity light to avoid

phototoxicity, which can cause membrane disruption and cell death.
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Protocol 2: Quantification of DfTat Uptake by Flow
Cytometry
This protocol provides a method to quantify the cellular uptake of fluorescently labeled DfTat
using flow cytometry.

Materials:

Fluorescently labeled DfTat

Cell line of interest grown in suspension or adherent cells that can be detached

Complete cell culture medium

Serum-free cell culture medium

PBS

Trypsin-EDTA (for adherent cells)

Flow cytometry tubes

Flow cytometer with appropriate lasers and filters for the fluorophore

Procedure:

Cell Seeding: Seed cells in a 24-well or 6-well plate at a density that allows for sufficient cell

numbers for flow cytometry analysis (e.g., 1 x 10^5 cells/well for a 24-well plate).

Preparation of DfTat Solution: Prepare working solutions of DfTat in serum-free medium at

various concentrations (e.g., 1, 5, 10, 20 µM).

Cell Treatment: a. Aspirate the complete medium and wash the cells once with PBS. b. Add

the DfTat working solutions to the respective wells. Include an untreated control group. c.

Incubate for 1 hour at 37°C.

Cell Harvesting: a. Aspirate the DfTat solution and wash the cells twice with PBS. b. For

adherent cells, add trypsin-EDTA and incubate until the cells detach. c. Resuspend the cells
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in complete medium to inactivate the trypsin and transfer to flow cytometry tubes. For

suspension cells, directly transfer to tubes. d. Centrifuge the cells (e.g., 250 x g for 5

minutes), discard the supernatant, and resuspend in cold PBS containing 1% bovine serum

albumin (BSA).

Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer. b. Use the

untreated cells to set the background fluorescence gate. c. Record the fluorescence intensity

for each sample. The mean fluorescence intensity (MFI) will be proportional to the amount of

internalized DfTat.

Protocol 3: Co-delivery of a Cargo Molecule with
DfTat
This protocol outlines the general procedure for delivering a cargo molecule (e.g., a protein or

small molecule) into cells using DfTat.
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Co-delivery Workflow with DfTat
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Workflow for cargo co-delivery.
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Cell Preparation: Prepare cells as described in Protocol 1 or 2.

Incubation Strategy: There are two common strategies for co-delivery:

Co-incubation: Prepare a solution containing both the cargo molecule and DfTat in serum-

free medium. Add this mixture to the cells and incubate for 1 hour. This method is

straightforward, but potential interactions between the cargo and DfTat in solution should

be considered.

Sequential Incubation: First, incubate the cells with the cargo molecule in serum-free

medium for a desired period (e.g., 30 minutes). Then, without washing, add DfTat to the

medium and incubate for an additional hour. This method can be beneficial for cargos that

might aggregate with DfTat in solution.

Washing: After incubation, wash the cells thoroughly with PBS as described previously.

Analysis: Analyze the cells to confirm the delivery and activity of the cargo. This will depend

on the nature of the cargo:

Fluorescent Cargo: Visualize its localization by fluorescence microscopy.

Enzyme: Perform an activity assay on cell lysates.

Transcription Factor: Analyze the expression of target genes.
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Issue Possible Cause Solution

Low or no cellular uptake DfTat concentration is too low.

Increase the DfTat

concentration (optimal range is

5-20 µM).

Presence of serum in the

medium.

Use serum-free medium for the

incubation step.

Incorrect storage or handling

of DfTat.

Ensure proper storage and

avoid multiple freeze-thaw

cycles.

High background fluorescence Incomplete washing.

Increase the number and

volume of PBS washes.

Consider a heparin wash.

Punctate fluorescence only DfTat is trapped in endosomes.

Ensure the DfTat is the dimeric

form. Increase incubation time

up to 1-2 hours.

High cell toxicity DfTat concentration is too high.

Perform a dose-response

curve to determine the optimal

non-toxic concentration for

your cell line.

Phototoxicity from microscopy.

Reduce the intensity and

duration of light exposure

during imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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